6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane
Description
Structure
3D Structure
Properties
IUPAC Name |
6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FN/c7-1-4-5-2-8-3-6(4)5/h4-6,8H,1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMWJRVCHSZLCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2CF)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Chemical Transformations of 6 Fluoromethyl 3 Azabicyclo 3.1.0 Hexane
Reactions Involving the Azabicyclic Nitrogen Atom
The secondary amine at the 3-position of the bicyclic system is a key site for functionalization. As a nucleophilic center, it readily participates in a variety of common nitrogen-centered reactions, allowing for the synthesis of a diverse range of derivatives. These transformations are fundamental in modifying the molecule's physical and biological properties.
N-Acylation and N-Sulfonylation: Reaction with acyl chlorides, anhydrides, or activated carboxylic acids leads to the formation of amides. Similarly, treatment with sulfonyl chlorides yields sulfonamides. These transformations are often used to install protecting groups or to introduce functionalities that can engage in further chemical modifications.
| Reaction Type | Reagents | Product Type | General Conditions |
|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., R-Br) | Tertiary amine | Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN) |
| Reductive Amination | Aldehyde/Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Tertiary amine | Acid catalyst, Solvent (e.g., CH₂Cl₂) |
| N-Arylation | Aryl halide (e.g., Ar-I), Palladium catalyst, Ligand | N-Aryl amine | Base (e.g., NaOtBu), Solvent (e.g., Toluene) |
| N-Acylation | Acyl chloride (e.g., RCOCl) | Amide | Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) |
| N-Sulfonylation | Sulfonyl chloride (e.g., RSO₂Cl) | Sulfonamide | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) |
Transformations at the Fluoromethyl Group
The fluoromethyl group (-CH₂F) at the 6-position introduces a site for transformations, primarily through nucleophilic substitution of the fluorine atom. However, the C-F bond is the strongest single bond in organic chemistry, making its cleavage challenging. Such reactions typically require harsh conditions or specific activation.
Nucleophilic Substitution: The fluorine atom can be displaced by strong nucleophiles. The success of this reaction is highly dependent on the nature of the nucleophile and the reaction conditions. The electron-withdrawing nature of the fluorine atom can make the adjacent methylene (B1212753) protons more acidic, potentially leading to elimination reactions as a competing pathway under basic conditions.
Due to the limited direct research on this specific substrate, the following table presents plausible transformations based on the known reactivity of fluoromethylated cyclopropanes. acs.org
| Nucleophile | Product | Potential Conditions |
|---|---|---|
| Hydroxide (OH⁻) | 6-(Hydroxymethyl)-3-azabicyclo[3.1.0]hexane | Strong base, high temperature |
| Alkoxide (RO⁻) | 6-((Alkoxy)methyl)-3-azabicyclo[3.1.0]hexane | Sodium alkoxide in alcohol |
| Cyanide (CN⁻) | (3-Azabicyclo[3.1.0]hexan-6-yl)acetonitrile | NaCN or KCN in a polar aprotic solvent (e.g., DMSO) |
| Azide (B81097) (N₃⁻) | 6-(Azidomethyl)-3-azabicyclo[3.1.0]hexane | Sodium azide in DMF |
Cyclopropane (B1198618) Ring Reactivity and Transformations within the Bicyclo[3.1.0]hexane System
The bicyclo[3.1.0]hexane system is characterized by the inherent strain of the cyclopropane ring. This strain is the driving force for a variety of ring-opening reactions, which can proceed through different mechanisms depending on the reagents and conditions employed.
Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropane ring can be protonated, leading to a carbocationic intermediate that is susceptible to attack by nucleophiles. This can result in the formation of functionalized cyclopentylamine (B150401) derivatives. The regioselectivity of the ring opening would be influenced by the stability of the resulting carbocation.
Reductive Ring Opening: The strained C-C bonds of the cyclopropane ring can also be cleaved under reductive conditions, for example, through catalytic hydrogenation at elevated temperatures and pressures or by using dissolving metal reductions. This would lead to the formation of methyl-substituted pyrrolidine (B122466) derivatives.
C-H Functionalization Studies on the 3-Azabicyclo[3.1.0]hexane Scaffold
A significant area of research for the 3-azabicyclo[3.1.0]hexane scaffold has been the development of methods for the direct functionalization of its C-H bonds. These methods offer a powerful tool for late-stage modification of the molecule, avoiding the need for pre-functionalized starting materials.
Palladium-Catalyzed Transannular C-H Arylation: Research has demonstrated that the 3-azabicyclo[3.1.0]hexane core can undergo palladium-catalyzed transannular C-H arylation. acs.orgsci-hub.se In these reactions, a directing group, typically attached to the nitrogen atom, positions the palladium catalyst in proximity to the C-H bonds at the bridgehead (C1 and C5) positions of the bicyclic system. This allows for the selective formation of a C-C bond with an aryl halide coupling partner. The reaction proceeds through a boat-like conformation of the substrate. sci-hub.se The development of second-generation catalyst systems has improved the reaction rate, yield, and scope of these transformations. acs.org
| Aryl Halide | Ligand/Catalyst System | Product | Reference |
|---|---|---|---|
| 4-Iodobiphenyl | Pd(OAc)₂ / P(o-tolyl)₃ | 1-(Biphenyl-4-yl)-3-(directing group)-3-azabicyclo[3.1.0]hexane | sci-hub.se |
| 1-Iodo-4-methoxybenzene | Pd(OAc)₂ / Pyridine-carboxylate ligand | 1-(4-Methoxyphenyl)-3-(directing group)-3-azabicyclo[3.1.0]hexane | acs.org |
| 2-Iodothiophene | Pd(OAc)₂ / Quinoline-carboxylate ligand | 1-(Thiophen-2-yl)-3-(directing group)-3-azabicyclo[3.1.0]hexane | acs.org |
| 1-Iodo-3-(trifluoromethyl)benzene | Pd(OAc)₂ / Pyridine-carboxylate ligand | 1-(3-(Trifluoromethyl)phenyl)-3-(directing group)-3-azabicyclo[3.1.0]hexane | acs.org |
Computational and Theoretical Studies
Conformational Analysis of 6-(Fluoromethyl)-3-azabicyclo[3.1.0]hexane
The conformational landscape of the 3-azabicyclo[3.1.0]hexane system is primarily defined by the puckering of the five-membered pyrrolidine (B122466) ring, which can adopt either a "boat" or a "chair-like" conformation. The fusion of the cyclopropane (B1198618) ring significantly constrains the conformational flexibility of the pyrrolidine ring.
Computational studies, including Hartree-Fock (HF/6–31G*) and semiempirical (MNDOC) calculations on parent and substituted 3-azabicyclo[3.1.0]hexanes, have been employed to determine the preferred conformations. rsc.org For instance, NMR spectroscopic studies and X-ray structural analysis of 6-morpholino-3-azabicyclo[3.1.0]hexane derivatives have shown that the pyrrolidine ring can exist in either a chair or a boat conformation depending on the substitution pattern. rsc.org
Table 1: Predicted Conformational Data for 3-Azabicyclo[3.1.0]hexane Derivatives
| Derivative | Method | Preferred Conformation | Reference |
| 3-azabicyclo[3.1.0]hexane (parent) | HF/6–31G* | Not specified | rsc.org |
| endo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane | 1H NMR / X-ray | Chair | rsc.org |
| exo-3-methyl-6-morpholino-3-azabicyclo[3.1.0]hexane | 1H NMR | Boat | rsc.org |
Elucidation of Reaction Mechanisms (e.g., cycloadditions, C-H functionalization)
The synthesis of the 3-azabicyclo[3.1.0]hexane core often involves cycloaddition reactions. One of the most common methods is the [3+2] cycloaddition of azomethine ylides with alkenes. thieme.de Theoretical studies using Density Functional Theory (DFT) have been instrumental in understanding the mechanisms of these reactions. beilstein-journals.org
For the synthesis of fluorinated derivatives, the reactivity of fluorinated azomethine ylides in [3+2] cycloaddition reactions has been studied using Molecular Electron Density Theory (MEDT). researchgate.net These studies indicate that the presence of fluorine atoms can alter the electronic structure of the azomethine ylide from a pseudodiradical to a carbenoid species, influencing its reactivity. researchgate.net The cycloaddition reactions involving fluorinated species are often found to be HOMO(cyclopropene)-LUMO(ylide) controlled. beilstein-journals.org
Another important reaction for functionalizing the 3-azabicyclo[3.1.0]hexane scaffold is C-H functionalization. Computational studies have been used to explore the viability of such pathways. For example, dirhodium(II)-catalyzed C-H functionalization with ethyl diazoacetate has been investigated, with computational models helping to understand the reaction intermediates and transition states. nih.gov These studies can provide insights into how the electronic properties of the fluoromethyl group in this compound might influence the feasibility and outcome of C-H functionalization reactions at various positions on the bicyclic ring.
Stereochemical Predictions and Origin of Selectivity
The stereochemical outcome of reactions involving the 3-azabicyclo[3.1.0]hexane system is of paramount importance, particularly in the context of medicinal chemistry. Computational methods have been successfully applied to predict and explain the stereoselectivity of various transformations.
In the context of cycloaddition reactions to form the 3-azabicyclo[3.1.0]hexane core, DFT calculations have been used to analyze transition state energies, which are consistent with experimentally observed stereoselectivity. beilstein-journals.org For instance, in the dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole, the choice of catalyst can selectively lead to either the exo or endo isomer of the resulting 3-azabicyclo[3.1.0]hexane. nih.gov Ab-initio calculations have also been used to explain the observed cis selectivity in the synthesis of stereoisomers of 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. researchgate.net
For this compound, theoretical models would be crucial in predicting the facial selectivity of reagents approaching the bicyclic system. The steric bulk and electronic nature of the fluoromethyl group would be expected to direct incoming reagents to the less hindered face of the molecule, thereby controlling the stereochemical outcome of subsequent functionalization reactions.
Electronic Structure and Bonding Analysis of the Fluorinated Moiety
The introduction of a fluoromethyl group (-CH₂F) significantly alters the electronic properties of the 3-azabicyclo[3.1.0]hexane scaffold. The high electronegativity of the fluorine atom leads to a strong inductive electron-withdrawing effect. mdpi.com This effect can influence the reactivity of the entire molecule.
The carbon-fluorine bond is the strongest single bond in organic chemistry, which contributes to the metabolic stability of fluorinated compounds. nih.gov The presence of the fluoromethyl group can also impact the pKa of the nitrogen atom in the 3-position due to its inductive effect.
Computational analysis of the electronic structure would likely reveal a significant polarization of the C-F bond, creating a localized dipole moment. This can affect intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, which are critical for drug-receptor binding. The trifluoromethyl group (-CF₃) is known to be a lipophilic substituent, and while the monofluoromethyl group is less so, it still increases lipophilicity compared to a methyl group, which can enhance membrane permeability. mdpi.comnih.gov
Analytical and Characterization Techniques in Research on 6 Fluoromethyl 3 Azabicyclo 3.1.0 Hexane
Spectroscopic Methods for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used for the structural elucidation of 6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atom. For this compound, ¹H NMR, ¹³C NMR, and ¹⁹F NMR spectroscopy would be utilized.
¹H NMR spectra would reveal the number of different types of protons, their connectivity, and their stereochemical relationships through chemical shifts (δ) and coupling constants (J). The protons of the bicyclic core and the fluoromethyl group would exhibit characteristic signals.
¹³C NMR spectroscopy would identify all non-equivalent carbon atoms in the molecule, including those of the azabicyclo[3.1.0]hexane skeleton and the fluoromethyl group.
¹⁹F NMR is particularly important for fluorinated compounds, providing a direct observation of the fluorine atom and its environment. The chemical shift and coupling to adjacent protons (²JHF) would confirm the presence of the -CH₂F moiety.
While specific spectral data for this compound is not widely published, the expected data can be inferred from related structures.
Hypothetical NMR Data for this compound
| Nucleus | Expected Chemical Shift Range (ppm) | Key Correlations |
|---|---|---|
| ¹H | 1.0 - 4.5 | Protons on the bicyclic ring and the fluoromethyl group. |
| ¹³C | 20 - 80 | Carbons of the azabicyclo[3.1.0]hexane core and the fluoromethyl carbon. |
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the molecular formula C₆H₁₀FN. The fragmentation pattern observed in the mass spectrum can also offer structural information.
Expected Mass Spectrometry Data
| Technique | Expected m/z Value | Information Obtained |
|---|---|---|
| ESI-MS | [M+H]⁺ ≈ 116.0870 | Molecular weight confirmation. |
Chromatographic Techniques for Purity and Isomeric Separation (e.g., HPLC, Chiral Chromatography)
Chromatographic methods are essential for assessing the purity of this compound and for separating its potential stereoisomers.
Chiral Chromatography is crucial for the separation of enantiomers. Since this compound is a chiral molecule, it can exist as a pair of enantiomers. Chiral HPLC, using a chiral stationary phase (CSP), is the most common method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. The choice of the CSP and the mobile phase is critical for achieving baseline separation of the enantiomers.
X-ray Crystallography for Absolute Stereochemistry Determination
X-ray Crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry. If a suitable single crystal of this compound or one of its salts can be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and the absolute configuration of the chiral centers. This technique is considered the gold standard for unambiguous stereochemical assignment. However, there are no publicly available crystal structures for this compound at this time. For related 3-azabicyclo[3.1.0]hexane derivatives, X-ray crystallography has been used to confirm their stereochemistry.
Future Research Directions and Challenges
Development of Novel and Sustainable Synthetic Routes
The future development of synthetic routes for 6-(fluoromethyl)-3-azabicyclo[3.1.0]hexane is anticipated to focus on efficiency, sustainability, and cost-effectiveness. Current methodologies for constructing the core 3-azabicyclo[3.1.0]hexane skeleton often rely on transition-metal-catalyzed cyclopropanation reactions or multi-step cycloaddition strategies. bohrium.com While effective, these methods can present challenges related to catalyst cost, toxicity, and waste generation.
Future research will likely prioritize the development of greener synthetic alternatives. This could involve the exploration of biocatalytic methods, leveraging enzymes to perform key bond-forming reactions with high stereoselectivity and under mild conditions. Additionally, photochemistry and electrochemistry represent promising avenues for more sustainable syntheses, potentially reducing the reliance on hazardous reagents and high temperatures. nih.gov A significant challenge will be the identification and engineering of enzymes or photocatalytic systems that can accommodate the specific steric and electronic demands of fluorinated substrates to produce this compound with high efficiency.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Biocatalysis | High stereoselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering for fluorinated substrates. |
| Photochemistry | Use of light as a traceless reagent, potential for novel reactivity. nih.gov | Control of selectivity, scalability of photochemical reactors. |
| Electrochemistry | Avoidance of stoichiometric chemical oxidants/reductants. | Optimization of electrode materials and reaction conditions. |
| Flow Chemistry | Improved safety, scalability, and process control. ucd.ie | Initial setup costs, potential for clogging with solid byproducts. |
Exploration of Expanded Reactivity Profiles
Understanding the reactivity of this compound is crucial for its application as a versatile building block. The presence of the fluoromethyl group can significantly alter the electronic properties of the bicyclic system, influencing the reactivity of both the nitrogen atom and the cyclopropane (B1198618) ring.
Future investigations should systematically explore the reactivity of this compound under a variety of conditions. This includes its behavior in nucleophilic substitution reactions at the fluoromethyl group, electrophilic additions to the nitrogen, and reactions involving the strained cyclopropane ring. For instance, ring-opening reactions of the cyclopropane could provide access to novel substituted pyrrolidine (B122466) derivatives, which are prevalent scaffolds in many biologically active molecules. A key challenge will be to achieve selective functionalization, as the molecule possesses multiple potentially reactive sites. Computational studies could play a vital role in predicting the reactivity and guiding the experimental design for selective transformations.
Advanced Stereocontrol Methodologies
The 3-azabicyclo[3.1.0]hexane core of the target molecule contains multiple stereocenters, and the biological activity of its derivatives is often highly dependent on their stereochemistry. Therefore, the development of advanced stereocontrol methodologies is a critical area for future research.
While methods for the stereoselective synthesis of the parent 3-azabicyclo[3.1.0]hexane and some of its derivatives have been reported, achieving high levels of stereocontrol in the synthesis of the 6-(fluoromethyl) analogue presents an additional layer of complexity. nih.gov Future efforts will likely focus on the development of novel chiral catalysts, including those based on transition metals like rhodium and palladium, for asymmetric cyclopropanation and C-H functionalization reactions. nih.govacs.org The use of chiral auxiliaries and organocatalysis will also continue to be important strategies. A significant challenge lies in designing catalytic systems that can effectively differentiate between the diastereotopic faces of the prochiral precursors to afford the desired stereoisomer with high enantiomeric and diastereomeric purity.
| Stereocontrol Method | Potential for this compound | Challenges |
| Asymmetric Catalysis | High enantioselectivity and diastereoselectivity in cyclopropanation. nih.gov | Catalyst design for fluorinated substrates, catalyst cost and sensitivity. |
| Chiral Auxiliaries | Reliable and predictable stereochemical outcomes. | Additional synthetic steps for attachment and removal of the auxiliary. |
| Organocatalysis | Metal-free and environmentally benign approach. | Catalyst loading, substrate scope, and achieving high stereoselectivity. |
Q & A
Q. Critical Conditions :
- Temperature control during hydrogenolysis (room temperature to 50°C) prevents ring-opening side reactions.
- Solvent choice (e.g., ethers or lower alkanols) ensures intermediate stability .
Advanced: How can enantioselective synthesis of this compound derivatives be achieved?
Enantioselective approaches leverage asymmetric catalysis:
- Cu/Ph-Phosferrox complexes : Enable 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, yielding spirocyclic derivatives with high enantiomeric excess .
- Cp*Ir-catalyzed reductive amination : Cyclizes enantiopure cyclopropane dicarbonyls to form stereochemically defined bicyclic amines .
- Organocatalytic cyclopropanation : Cupreine catalysts induce asymmetry in cyanosulfone cyclopropanations, forming δ³-amino acid precursors .
Q. Key Considerations :
- Chiral auxiliaries or ligands must align with the bicyclic strain to avoid racemization.
- Polar solvents (e.g., MeCN) enhance catalyst-substrate interactions .
Basic: What analytical techniques are essential for characterizing this compound derivatives?
- NMR Spectroscopy : ¹H/¹³C NMR resolves ring strain effects (e.g., upfield shifts for cyclopropane protons) and fluoromethyl group coupling patterns .
- X-ray Crystallography : Confirms stereochemistry and hydrogen-bonding interactions in salts (e.g., hydrochloride forms) .
- Mass Spectrometry : High-resolution MS distinguishes isotopic patterns for fluorine-containing derivatives .
Advanced: How can stereochemical conflicts in synthetic products be resolved?
Contradictions arise from competing reaction pathways (e.g., cis/trans isomerization during cyclopropanation):
- Dynamic Kinetic Resolution : Use chiral catalysts to favor one transition state .
- Diastereomeric Salt Formation : Separate enantiomers via recrystallization of hydrochloride salts .
- Computational Modeling : DFT calculations predict stable conformers and guide synthetic optimization .
Example : In Pd-catalyzed cyclopropanation, varying ligand steric bulk shifts diastereoselectivity from 3:1 to >20:1 .
Basic: What common structural modifications enhance the pharmacological profile of this bicyclic scaffold?
- Fluoromethyl Group : Increases metabolic stability and membrane permeability via reduced basicity and lipophilicity modulation .
- Spiro-Fused Rings : Improve target selectivity (e.g., spirocyclopropane derivatives show anticancer activity) .
- Carbamate/Amine Protections : Tert-butyl carbamate (Boc) groups enhance solubility for in vitro assays .
Advanced: How do substituent positions influence biological activity in SAR studies?
Advanced: How can contradictions in reaction yields or selectivity be addressed methodologically?
Discrepancies often stem from solvent polarity, catalyst loading, or competing intermediates:
- Case Study : Chlorination of 3-azabicyclo[3.1.0]hexane with N-chlorosuccinimide in ether vs. water yields 80% vs. <50% product due to intermediate instability .
- Mitigation Strategies :
Advanced: What role do 1,3-dipolar cycloadditions play in functionalizing this scaffold?
Cycloadditions with azomethine ylides or nitrones enable spiroannulation and heterocycle fusion:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
